2,2-Dimethyl-N-(quinolin-3-yl)propanimidamide hydrochloride
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Overview
Description
2,2-Dimethyl-N-(quinolin-3-yl)propanimidamide hydrochloride is a chemical compound that belongs to the class of quinoline derivatives. Quinolines are heterocyclic aromatic organic compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, has garnered attention due to its potential biological and medicinal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-N-(quinolin-3-yl)propanimidamide hydrochloride typically involves the reaction of quinoline-3-carboxylic acid with 2,2-dimethylpropanimidamide under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, and the product is isolated by precipitation or crystallization.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure consistency and efficiency. The choice of reagents, solvents, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-N-(quinolin-3-yl)propanimidamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other electrophiles.
Major Products Formed: The major products formed from these reactions include oxidized quinoline derivatives, reduced quinoline derivatives, and substituted quinoline derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Dimethyl-N-(quinolin-3-yl)propanimidamide hydrochloride has several scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives, which are used in various chemical reactions and processes.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases, such as infections and cancer.
Industry: The compound is used in the development of new materials and chemicals with unique properties.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-N-(quinolin-3-yl)propanimidamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,2-Dimethyl-N-(quinolin-3-yl)propanimidamide hydrochloride is compared with other similar quinoline derivatives, such as 2,2-Dimethyl-N-(8-quinolinyl)propanamide and 4-hydroxy-2-quinolones These compounds share structural similarities but may differ in their biological activities and applications
List of Similar Compounds
2,2-Dimethyl-N-(8-quinolinyl)propanamide
4-hydroxy-2-quinolones
Quinoline-3-carboxylic acid derivatives
Other quinoline-based heterocyclic compounds
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2,2-dimethyl-N'-quinolin-3-ylpropanimidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3.ClH/c1-14(2,3)13(15)17-11-8-10-6-4-5-7-12(10)16-9-11;/h4-9H,1-3H3,(H2,15,17);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJGNFHAEZLPKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=NC1=CC2=CC=CC=C2N=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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